molecular formula C6H10N4O B2830967 2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one CAS No. 3493-94-5

2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2830967
CAS No.: 3493-94-5
M. Wt: 154.173
InChI Key: WZNVBQVBMGZPTQ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one (CAS Number: 3493-94-5) is a high-purity pyrimidine derivative offered for pharmaceutical and chemical research. This compound, with a molecular formula of C 6 H 10 N 4 O and a molecular weight of 154.17 g/mol, is characterized by its hydrazinyl functional group, which makes it a valuable building block for the synthesis of more complex heterocyclic systems . Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. They serve as key scaffolds in the development of novel antimicrobial agents, a critical area of research given the rise of antimicrobial resistance (AMR) . Furthermore, recent scientific literature highlights the potential of hydrazinyl-substituted pyrimidine compounds as precursors for developing novel molecules with antidiabetic activity, specifically through the inhibition of enzymes like α-glucosidase and α-amylase . Researchers can utilize this chemical as a versatile synthon to create new compounds for evaluating antibacterial, antifungal, and antiviral properties . This product is provided with a minimum purity of 98% and requires specific storage conditions to maintain stability. It should be stored in an inert atmosphere at 2-8°C . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-hydrazinyl-3,6-dimethylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-3-5(11)10(2)6(8-4)9-7/h3H,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNVBQVBMGZPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 3,6-dimethylpyrimidin-4(3H)-one with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

3,6-dimethylpyrimidin-4(3H)-one+hydrazine hydrateThis compound\text{3,6-dimethylpyrimidin-4(3H)-one} + \text{hydrazine hydrate} \rightarrow \text{this compound} 3,6-dimethylpyrimidin-4(3H)-one+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazine derivatives with different substitution patterns.

    Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used as a probe to study enzyme mechanisms and as a ligand in the development of metal complexes with biological activity.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA and RNA, potentially interfering with nucleic acid synthesis and function.

Comparison with Similar Compounds

Key Observations :

  • Hydrazinyl vs. Amino Groups: Replacement of the hydrazinyl group with dimethylamino (as in 40778-16-3) reduces nucleophilicity, impacting reactivity in coupling reactions .
  • Methyl vs. Trifluoromethyl : The CF₃ group in 2557-79-1 enhances metabolic stability compared to methyl groups but may reduce solubility .
  • Biological Activity : 5,6-Dimethylpyrimidin-4(3H)-one lacks the hydrazinyl group but is pharmacologically active in treating α1-antitrypsin deficiency, highlighting the role of methyl positioning .

Comparison :

  • The hydrazinyl compound’s synthesis is straightforward but time-consuming, whereas palladium-catalyzed methods offer regioselectivity at the cost of catalyst expense .

Mechanistic Insights :

  • The hydrazinyl group’s ability to form hydrogen bonds and metal chelates may explain its superior anticancer activity compared to amino or thio analogs .

Physicochemical Properties

  • Solubility: 2-(Dimethylamino)-5,6-dimethylpyrimidin-4(1H)-one is insoluble in water but soluble in chloroform, whereas hydrazinyl derivatives show improved aqueous solubility due to polar NHNH₂ .

Biological Activity

2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound, with the chemical formula C6H10N4OC_6H_{10}N_4O and a molecular weight of approximately 154.17 g/mol, is characterized by a hydrazine group at the second position and two methyl groups at the third and sixth positions of the pyrimidine ring. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Preliminary evaluations suggest its efficacy in inhibiting cancer cell proliferation, particularly in specific cell lines.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses.

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Binding Affinity : Interaction studies reveal its binding affinity to specific enzymes and receptors, which may inhibit their activity.
  • Inhibition Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and inflammation.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated that it exhibited notable activity:

Cell LineIC50 (µM)
H4609.52
HT-2929.24
MDA-MB-23136.21

These values highlight the compound's potential as a lead candidate for further development in cancer therapeutics .

Antimicrobial Evaluation

Another aspect of research focused on the antimicrobial properties of this compound. It was tested against various bacteria and fungi, showing significant inhibitory effects:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus125
Escherichia coli62
Candida albicans125

These findings suggest that this compound could serve as a basis for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound influences its biological properties compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
2-Hydrazinyl-5,6-dimethylpyrimidin-4(3H)-oneSimilar pyrimidine core but different substitutionPotentially different biological activities
3,6-Dimethylpyrimidin-4(3H)-oneLacks hydrazine functionalityPrimarily studied for other types of reactivity
2-Hydrazino-4,6-dimethylpyrimidineContains similar hydrazino groupFocused on different reaction pathways

This comparative analysis underscores the distinct biological profiles attributable to their unique chemical structures.

Q & A

Q. What are the optimal synthetic routes for 2-Hydrazinyl-3,6-dimethylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. A common approach includes cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under controlled conditions. For example, using ethanol or dimethylformamide as solvents at reflux temperatures (80–100°C) can enhance reaction efficiency. Catalysts like lithium iodide may promote oxidative cyclization of intermediates, as observed in analogous pyrimidinone syntheses . Yield optimization requires strict control of stoichiometry, reaction time, and inert atmospheres to prevent side reactions such as hydrolysis or oxidation of the hydrazinyl group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns and confirm the hydrazinyl group’s presence via characteristic N–H proton signals (δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for purity assessment .

Q. How does the hydrazinyl group influence the compound’s reactivity in derivatization reactions?

The hydrazinyl moiety (–NH–NH2_2) acts as a nucleophile, enabling condensation with ketones or aldehydes to form hydrazones. It also participates in cyclization reactions to generate heterocycles like triazoles or tetrazoles under acidic or oxidative conditions. Steric hindrance from the 3,6-dimethyl groups may slow reactivity, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) to improve kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from tautomerism or dynamic exchange processes. Strategies include:

  • Variable-Temperature NMR : Detects tautomeric equilibria (e.g., keto-enol) by observing signal splitting at low temperatures .
  • X-ray Crystallography : Provides unambiguous structural confirmation. Refinement via SHELXL (SHELX suite) resolves disorder in electron density maps, particularly for flexible substituents .
  • DFT Calculations : Compare experimental 13C^{13}C NMR shifts with computed values to validate proposed conformers .

Q. What computational methods are employed to predict the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : Computes frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the hydrazinyl group’s lone pairs often dominate HOMO profiles .
  • Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating binding interactions with the pyrimidinone core and substituents .
  • MD Simulations : Assess solvation effects and stability of derivatives in aqueous or lipid environments .

Q. How can researchers design derivatives of this compound for enhanced biological activity?

  • Bioisosteric Replacement : Substitute the hydrazinyl group with tetrazole or triazole rings to improve metabolic stability while retaining hydrogen-bonding capability .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify methyl groups at positions 3 and 6 to evaluate steric effects on target binding. For example, bulkier alkyl chains may enhance lipophilicity and membrane permeability .
  • Prodrug Strategies : Introduce ester or amide prodrug moieties to enhance bioavailability, followed by enzymatic cleavage in vivo .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst batch) meticulously, as minor variations can significantly alter outcomes .
  • Crystallography Workflow : Use SHELXD for phase problem resolution and SHELXL for refinement, leveraging high-resolution data (>1.0 Å) to minimize model bias .
  • Analytical Cross-Validation : Correlate HPLC purity data with NMR integration and mass spectrometry to ensure compound integrity .

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